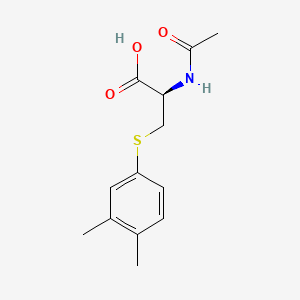

N-Acetyl-S-(3,4-dimethylbenzene)-L-cysteine

Beschreibung

BenchChem offers high-quality N-Acetyl-S-(3,4-dimethylbenzene)-L-cysteine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Acetyl-S-(3,4-dimethylbenzene)-L-cysteine including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

(2R)-2-acetamido-3-(3,4-dimethylphenyl)sulfanylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO3S/c1-8-4-5-11(6-9(8)2)18-7-12(13(16)17)14-10(3)15/h4-6,12H,7H2,1-3H3,(H,14,15)(H,16,17)/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLJANJUVOQDAHZ-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)SCC(C(=O)O)NC(=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=C(C=C1)SC[C@@H](C(=O)O)NC(=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90676238 | |

| Record name | N-Acetyl-S-(3,4-dimethylphenyl)-L-cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90676238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

581076-72-4 | |

| Record name | N-Acetyl-S-(3,4-dimethylphenyl)-L-cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90676238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"N-Acetyl-S-(3,4-dimethylbenzene)-L-cysteine" synthesis pathway

An In-depth Technical Guide to the Synthesis of N-Acetyl-S-(3,4-dimethylphenyl)-L-cysteine

Authored by a Senior Application Scientist

Introduction: The Significance of a Key Biomarker

N-Acetyl-S-(3,4-dimethylphenyl)-L-cysteine is the principal mercapturic acid metabolite of o-xylene. In the field of toxicology and occupational health, its detection and quantification in urine serve as a reliable biomarker for assessing human exposure to o-xylene, a widely used industrial solvent. The availability of a pure, synthetic standard of this metabolite is paramount for the development and validation of analytical methods used in exposure monitoring.

This guide provides a comprehensive overview of a proposed, robust synthetic pathway for N-Acetyl-S-(3,4-dimethylphenyl)-L-cysteine. While direct literature on the complete synthesis of this specific molecule is sparse, the pathway described herein is constructed from well-established, analogous chemical reactions for the formation of S-aryl-N-acetylcysteine derivatives. We will delve into the mechanistic underpinnings of the chosen reaction, provide a detailed, step-by-step protocol, and discuss the critical parameters that ensure a successful synthesis.

Part 1: Synthetic Strategy and Mechanistic Rationale

The core of this synthesis is the formation of a stable thioether bond between the sulfur atom of N-acetyl-L-cysteine and the aromatic ring of a 3,4-dimethylbenzene moiety. A direct reaction between N-acetyl-L-cysteine and o-xylene is not feasible due to the low reactivity of the aromatic C-H bonds. Therefore, an activated precursor of o-xylene is required.

Our strategy employs a copper(I)-catalyzed cross-coupling reaction, a variation of the Ullmann condensation. This method is well-suited for forming aryl-sulfur bonds and is known for its reliability and good yields.

The proposed reaction is as follows:

4-Bromo-1,2-dimethylbenzene (an activated o-xylene derivative) reacts with N-acetyl-L-cysteine in the presence of a copper(I) catalyst and a base.

Why this approach?

-

Expertise & Experience: From a practical standpoint, aryl halides are excellent electrophiles for this type of coupling. We have selected 4-bromo-1,2-dimethylbenzene due to its commercial availability and appropriate reactivity. The bromine atom at position 4 provides a specific and predictable site for the coupling reaction.

-

Causality: The copper(I) catalyst is essential. It is believed to coordinate with both the thiol group of the N-acetyl-L-cysteine (after deprotonation by the base) and the aryl halide, facilitating the nucleophilic attack of the thiolate onto the aromatic ring and the subsequent reductive elimination of the product. The base (in our case, potassium carbonate) is crucial for deprotonating the thiol group of N-acetyl-L-cysteine, forming the highly nucleophilic thiolate anion required for the reaction to proceed.

-

Trustworthiness: The chosen solvent, dimethylformamide (DMF), is a polar aprotic solvent that effectively dissolves the reactants and facilitates the ionic intermediates in the catalytic cycle. The reaction temperature is elevated to provide the necessary activation energy for the coupling to occur at a reasonable rate.

Visualizing the Synthetic Workflow

The following diagram outlines the logical flow of the entire synthesis and purification process.

Caption: Workflow for the synthesis and purification of N-Acetyl-S-(3,4-dimethylphenyl)-L-cysteine.

Part 2: Detailed Experimental Protocol

This protocol is a self-validating system. Adherence to these steps, coupled with in-process monitoring (e.g., TLC) and final product characterization, ensures the integrity of the synthesis.

Materials and Reagents

| Reagent/Material | Molecular Weight ( g/mol ) | Moles (mmol) | Mass/Volume | Stoichiometric Ratio |

| 4-Bromo-1,2-dimethylbenzene | 185.06 | 10.0 | 1.85 g | 1.0 |

| N-acetyl-L-cysteine | 163.19 | 12.0 | 1.96 g | 1.2 |

| Copper(I) Iodide (CuI) | 190.45 | 1.0 | 190 mg | 0.1 (10 mol%) |

| Potassium Carbonate (K₂CO₃), anhydrous | 138.21 | 25.0 | 3.45 g | 2.5 |

| Dimethylformamide (DMF), anhydrous | - | - | 50 mL | - |

| Ethyl Acetate | - | - | ~200 mL | - |

| 1 M Hydrochloric Acid (HCl) | - | - | ~50 mL | - |

| Saturated NaCl solution (Brine) | - | - | ~50 mL | - |

| Anhydrous Sodium Sulfate (Na₂SO₄) | - | - | As needed | - |

| Silica Gel for column chromatography | - | - | As needed | - |

Step-by-Step Methodology

-

Reaction Setup:

-

To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add N-acetyl-L-cysteine (1.96 g, 12.0 mmol), anhydrous potassium carbonate (3.45 g, 25.0 mmol), and copper(I) iodide (190 mg, 1.0 mmol).

-

Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an inert atmosphere.

-

Add anhydrous DMF (50 mL) via syringe, followed by 4-bromo-1,2-dimethylbenzene (1.85 g, 10.0 mmol).

-

-

Reaction Execution:

-

Place the flask in a pre-heated oil bath at 110-120 °C.

-

Stir the mixture vigorously. The reaction mixture will typically turn a dark brown or green color.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 9:1 Dichloromethane:Methanol solvent system). The reaction is typically complete within 12-24 hours.

-

-

Work-up and Extraction:

-

Once the reaction is complete (disappearance of the starting aryl bromide on TLC), remove the flask from the oil bath and allow it to cool to room temperature.

-

Pour the reaction mixture into a beaker containing 100 mL of water.

-

Acidify the aqueous mixture to a pH of ~2-3 by slowly adding 1 M HCl. This step protonates the carboxylic acid group, making the product soluble in organic solvents.

-

Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine (1 x 50 mL) to remove residual DMF and salts.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

-

Purification and Characterization:

-

The resulting crude oil or solid should be purified by flash column chromatography on silica gel. A gradient elution system, starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing polarity (e.g., dichloromethane/methanol), is recommended to isolate the pure product.

-

Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure.

-

The final product, N-Acetyl-S-(3,4-dimethylphenyl)-L-cysteine, should be a white to off-white solid.

-

Self-Validation: Confirm the identity and purity of the final compound using standard analytical techniques:

-

¹H and ¹³C NMR: To confirm the chemical structure and connectivity of the atoms.

-

Mass Spectrometry (MS): To confirm the molecular weight.

-

HPLC: To assess the purity of the final compound.

-

-

Part 3: Concluding Remarks

The copper-catalyzed cross-coupling method presented here offers a reliable and scalable pathway for the synthesis of N-Acetyl-S-(3,4-dimethylphenyl)-L-cysteine. By providing a pure analytical standard, this protocol supports the critical work of researchers in toxicology and industrial hygiene who are developing more sensitive and accurate methods for monitoring human exposure to o-xylene. The principles and techniques outlined in this guide are broadly applicable to the synthesis of other S-aryl mercapturic acid derivatives, providing a foundational methodology for drug development and metabolism studies.

References

-

Inoue, O., Kanno, E., Yusa, T., Kakizaki, M., Ukai, H., Okamoto, S., & Ikeda, M. (2005). Application of a new HPLC method for the determination of urinary mercapturic acids to biological monitoring of workers exposed to styrene, o-xylene, and N,N-dimethylformamide. Journal of Occupational Health. [Link]

- Lauwerys, R. R., & Hoet, P. (2001). Industrial Chemical Exposure: Guidelines for Biological Monitoring. CRC Press. (Note: While a direct link to the full book is not available, this reference establishes the context of using mercapturic acids like the target molecule for biological monitoring of industrial chemical exposure).

An In-Depth Technical Guide to N-Acetyl-S-(3,4-dimethylbenzene)-L-cysteine as a Biomarker of Exposure to 3,4-Dimethylaniline

Introduction

3,4-Dimethylaniline (3,4-DMA), also known as 3,4-xylidine, is an aromatic amine used as an intermediate in the synthesis of various commercial products, including dyes, pesticides, and pharmaceuticals like riboflavin (Vitamin B2)[1][2]. Given its industrial relevance, human exposure in occupational settings is a significant concern. Moreover, 3,4-DMA is present in tobacco smoke, representing a potential source of exposure for the general population[3]. Aromatic amines as a class are known for their potential to cause adverse health effects, including methemoglobinemia and an increased risk of cancer, which necessitates robust methods for assessing human exposure[1].

Biological monitoring is a critical tool for quantifying the internal dose of a xenobiotic and assessing the associated health risks. An ideal biomarker is a metabolite that is specific to the parent compound, readily measurable in a biological matrix like urine, and directly related to the exposure level. Mercapturic acids, which are N-acetyl-L-cysteine (NAC) conjugates of electrophilic compounds, are well-established urinary biomarkers for a wide range of xenobiotics[4]. They represent the final products of a major detoxification pathway wherein a reactive metabolite is conjugated with glutathione (GSH) and subsequently processed for excretion[4].

This technical guide provides a comprehensive overview of N-Acetyl-S-(3,4-dimethylbenzene)-L-cysteine as a specific and quantitative biomarker for 3,4-dimethylaniline exposure. We will delve into the metabolic rationale for its formation, propose a method for its chemical synthesis to serve as an analytical standard, and provide a detailed, field-proven protocol for its quantification in urine using advanced analytical techniques. This guide is intended for researchers, toxicologists, and drug development professionals engaged in exposure assessment and safety evaluation.

The Metabolic Basis for Biomarker Formation: From 3,4-Dimethylaniline to a Mercapturic Acid

The formation of N-Acetyl-S-(3,4-dimethylbenzene)-L-cysteine is not a direct reaction but the culmination of a multi-step metabolic process known as the mercapturic acid pathway. The central principle is the bioactivation of the relatively inert 3,4-dimethylaniline into a reactive electrophilic intermediate that can be conjugated with the endogenous antioxidant glutathione[5].

Bioactivation of 3,4-Dimethylaniline

The initial and rate-limiting step in the toxification pathway of many aromatic amines is their metabolic activation by Cytochrome P450 (CYP) enzymes, primarily CYP1A2, in the liver[3][6]. For 3,4-dimethylaniline, two primary bioactivation pathways are proposed[3]:

-

N-Hydroxylation: The amino group of 3,4-DMA is oxidized to form N-hydroxy-3,4-dimethylaniline. This N-hydroxy metabolite can be further O-acetylated by N-acetyltransferase 1 (NAT1), creating a highly reactive and unstable nitrenium ion that can bind to nucleophilic sites on macromolecules like DNA and proteins, or be trapped by glutathione[3][6].

-

Ring Oxidation: The aromatic ring of 3,4-DMA can be hydroxylated, for instance, to form 2-amino-4,5-dimethylphenol[1]. This hydroxylated metabolite can then undergo a two-electron oxidation to form a reactive quinone imine. Quinone imines are potent electrophiles that readily react with soft nucleophiles like the thiol group of glutathione[7].

These bioactivation steps are critical because they generate the electrophilic species necessary for the detoxification process that ultimately yields the mercapturic acid biomarker.

The Mercapturic Acid Pathway

Once a reactive electrophile of 3,4-DMA is formed, it is rapidly detoxified through the mercapturic acid pathway, which involves four sequential enzymatic steps:

-

Glutathione Conjugation: The electrophilic metabolite of 3,4-DMA is conjugated with the thiol group of reduced glutathione (GSH). This reaction can occur spontaneously but is typically catalyzed by glutathione S-transferases (GSTs), a superfamily of detoxification enzymes[5]. The product is an S-(dimethylphenyl)-glutathione conjugate.

-

Degradation of the Glutathione Moiety: The resulting glutathione conjugate is then sequentially hydrolyzed. First, a γ-glutamyltransferase removes the glutamate residue.

-

Dipeptidase Action: Next, a dipeptidase cleaves the glycine residue, leaving an S-(dimethylphenyl)-L-cysteine conjugate.

-

N-Acetylation: Finally, in the kidneys, the cysteine conjugate is N-acetylated by a cysteine S-conjugate N-acetyltransferase to form the stable, water-soluble, and readily excretable mercapturic acid: N-Acetyl-S-(3,4-dimethylbenzene)-L-cysteine[4].

This final product is then eliminated from the body via urine, where it can be quantified as a specific biomarker of 3,4-DMA exposure.

Synthesis of an Analytical Standard: N-Acetyl-S-(3,4-dimethylbenzene)-L-cysteine

Accurate quantification of a biomarker by mass spectrometry necessitates the use of a pure, well-characterized analytical standard. While not commercially available, N-Acetyl-S-(3,4-dimethylbenzene)-L-cysteine can be synthesized in the laboratory. A robust method for the preparation of S-aryl derivatives of N-acetyl-L-cysteine involves the nucleophilic substitution of an aromatic halide with N-acetyl-L-cysteine, catalyzed by copper(I) iodide[8].

Proposed Synthetic Scheme

The proposed synthesis involves the reaction of 4-iodo-1,2-dimethylbenzene with N-acetyl-L-cysteine.

Reaction:

4-Iodo-1,2-dimethylbenzene + N-Acetyl-L-cysteine ---(CuI, Base)---> N-Acetyl-S-(3,4-dimethylbenzene)-L-cysteine

Step-by-Step Synthesis Protocol

-

Reactant Preparation: In a round-bottom flask under a nitrogen atmosphere, dissolve N-acetyl-L-cysteine (1.2 equivalents) and a suitable base (e.g., potassium carbonate, 2.0 equivalents) in a polar aprotic solvent such as dimethylformamide (DMF).

-

Catalyst Addition: Add copper(I) iodide (CuI, 0.1 equivalents) to the mixture.

-

Addition of Aryl Halide: Add 4-iodo-1,2-dimethylbenzene (1.0 equivalent) to the reaction mixture.

-

Reaction Conditions: Heat the mixture to approximately 120-130°C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or LC-MS[9].

-

Work-up: After cooling to room temperature, quench the reaction with a dilute acid solution (e.g., 1M HCl) and extract the aqueous phase with an organic solvent like ethyl acetate.

-

Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure N-Acetyl-S-(3,4-dimethylbenzene)-L-cysteine.

-

Characterization: The structure and purity of the final product should be confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Quantitative Bioanalytical Methodology

The quantification of mercapturic acids in urine is ideally performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to the technique's high sensitivity, specificity, and ability to handle complex biological matrices[4].

Analytical Workflow Overview

The analytical workflow consists of several key stages: sample preparation to isolate the analyte from the urine matrix, chromatographic separation to resolve the analyte from other urinary components, and mass spectrometric detection and quantification.

Sources

- 1. 3,4-Dimethylaniline | C8H11N | CID 7248 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3,4-Dimethylaniline | 95-64-7 [chemicalbook.com]

- 3. Bioactivation, Mutagenicity, DNA Damage, and Oxidative Stress Induced by 3,4-Dimethylaniline [mdpi.com]

- 4. Global Profiling of Urinary Mercapturic Acids Using Integrated Library-Guided Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Glutathione S-conjugates as prodrugs to target drug-resistant tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Bioactivation, Mutagenicity, DNA Damage, and Oxidative Stress Induced by 3,4-Dimethylaniline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Characterization of glutathione conjugates of the remoxipride hydroquinone metabolite NCQ-344 formed in vitro and detection following oxidation by human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. connectsci.au [connectsci.au]

- 9. US6765109B1 - Preparation of S-aryl-cysteine and its derivatives - Google Patents [patents.google.com]

An In-Depth Technical Guide to N-Acetyl-S-(3,4-dimethylbenzene)-L-cysteine

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Acetyl-S-(3,4-dimethylbenzene)-L-cysteine is a mercapturic acid derivative, a class of compounds that are typically the final products of the metabolism of xenobiotics. This guide provides a comprehensive overview of its chemical properties, plausible synthetic routes, and postulated metabolic pathways. Additionally, it details appropriate analytical methodologies for its detection and quantification and discusses its likely toxicological profile and potential biological significance. This document is intended to serve as a foundational resource for researchers engaged in studies involving this compound, particularly in the fields of toxicology, drug metabolism, and biomarker discovery.

Introduction

N-Acetyl-S-(3,4-dimethylbenzene)-L-cysteine belongs to the S-substituted N-acetyl-L-cysteine derivatives, commonly known as mercapturic acids. The mercapturic acid pathway is a critical detoxification route in mammals for a wide array of electrophilic compounds.[1][2][3] This pathway involves the initial conjugation of the electrophile with glutathione (GSH), a reaction often catalyzed by glutathione S-transferases (GSTs).[3][4] The resulting glutathione conjugate is then sequentially metabolized by peptidases to a cysteine conjugate, which is subsequently N-acetylated to form the final mercapturic acid.[1][3] These water-soluble end-products are then readily excreted, primarily in the urine.[1][5][6]

The structure of N-Acetyl-S-(3,4-dimethylbenzene)-L-cysteine suggests it is a metabolite of an electrophilic derivative of 1,2-dimethylbenzene (o-xylene). Given the industrial importance and environmental presence of xylenes, understanding the chemical and biological properties of their metabolites is of significant interest. This guide synthesizes the available information on related compounds to provide a detailed technical overview of N-Acetyl-S-(3,4-dimethylbenzene)-L-cysteine.

Chemical Properties and Synthesis

Chemical Identity

| Property | Value |

| Chemical Name | N-Acetyl-S-(3,4-dimethylbenzene)-L-cysteine |

| Molecular Formula | C₁₃H₁₇NO₃S |

| Molecular Weight | 267.34 g/mol |

| CAS Number | 581076-72-4 |

| Synonyms | (2R)-2-acetamido-3-(3,4-dimethylphenyl)sulfanylpropanoic acid |

Postulated Synthesis

A plausible synthetic route for N-Acetyl-S-(3,4-dimethylbenzene)-L-cysteine involves the nucleophilic substitution of an activated 3,4-dimethylbenzene derivative with N-acetyl-L-cysteine. One established method for the synthesis of aromatic S-substituted derivatives of N-acetyl-L-cysteine utilizes the reaction of an aromatic iodide with N-acetyl-L-cysteine in the presence of copper(I) iodide.[7] This method has been successfully applied to various aromatic iodides, yielding the corresponding S-aryl-N-acetyl-L-cysteine derivatives.[7]

Another potential approach is the reaction of N-acetyl-L-cysteine with a suitable electrophilic precursor of 3,4-dimethylbenzene, such as a 3,4-dimethylphenyl halide, under phase transfer catalysis conditions.[8]

Conceptual Synthetic Workflow:

Caption: Conceptual synthesis of N-Acetyl-S-(3,4-dimethylbenzene)-L-cysteine.

Metabolism and Toxicological Profile

Postulated Metabolic Pathway

N-Acetyl-S-(3,4-dimethylbenzene)-L-cysteine is likely a urinary metabolite of 1,2-dimethylbenzene (o-xylene). The biotransformation process is initiated by the oxidation of o-xylene, followed by conjugation with glutathione and subsequent metabolism to the mercapturic acid.

Postulated Metabolic Pathway Diagram:

Caption: Postulated metabolic pathway of o-xylene to its mercapturic acid.

Toxicological Considerations

The toxicological profile of N-Acetyl-S-(3,4-dimethylbenzene)-L-cysteine itself has not been extensively studied. However, insights can be drawn from its potential precursor, 3,4-dimethylaniline. 3,4-Dimethylaniline is known to be toxic through inhalation, ingestion, and dermal absorption.[9] Symptoms of exposure can include headache, drowsiness, cyanosis, and potential damage to the lungs, liver, and kidneys.[9] It is also suspected to be a human carcinogen.[9]

As a detoxification product, N-Acetyl-S-(3,4-dimethylbenzene)-L-cysteine is expected to be less toxic than its parent electrophile. The mercapturic acid pathway generally leads to the formation of more water-soluble and less reactive compounds that can be readily excreted.[2][10]

Analytical Methodologies

The detection and quantification of mercapturic acids in biological fluids are crucial for exposure assessment and metabolic studies. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is the most common and effective technique.

Sample Preparation

Urinary samples are typically the matrix of choice for mercapturic acid analysis. A solid-phase extraction (SPE) step is often employed for sample cleanup and concentration.[11][12][13]

Step-by-Step SPE Protocol:

-

Acidify the urine sample with an appropriate acid (e.g., formic acid).

-

Condition a C18 SPE cartridge with methanol followed by acidified water.

-

Load the acidified urine sample onto the cartridge.

-

Wash the cartridge with acidified water to remove interferences.

-

Elute the mercapturic acids with a suitable organic solvent (e.g., methanol or acetonitrile).

-

Evaporate the eluate to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides high sensitivity and selectivity for the analysis of mercapturic acids.[5][11][14]

Illustrative LC-MS/MS Parameters:

| Parameter | Example Condition |

| LC Column | Reversed-phase C18 or C30 column[12][13] |

| Mobile Phase A | Water with 0.1% formic acid or 20 mM ammonium acetate (pH 4)[6][12][15] |

| Mobile Phase B | Acetonitrile with 0.1% formic acid[6][15] |

| Gradient | A linear gradient from low to high organic phase concentration |

| Ionization Mode | Electrospray Ionization (ESI), typically in negative mode |

| MS/MS Transitions | Precursor ion (deprotonated molecule [M-H]⁻) to specific product ions |

LC-MS/MS Workflow:

Caption: Workflow for LC-MS/MS analysis of mercapturic acids.

Biological Activities and Significance

The primary biological role of mercapturic acids is to serve as detoxification products of electrophilic xenobiotics.[1][2] Therefore, the presence of N-Acetyl-S-(3,4-dimethylbenzene)-L-cysteine in urine can be a biomarker of exposure to o-xylene or its metabolites.[6][11]

While N-acetyl-L-cysteine (NAC) itself is a well-known antioxidant and a precursor for glutathione synthesis, it is not clear if S-substituted derivatives like N-Acetyl-S-(3,4-dimethylbenzene)-L-cysteine retain these activities. The addition of the bulky 3,4-dimethylbenzene group to the sulfur atom may hinder its ability to act as a direct antioxidant or to be readily metabolized to cysteine for glutathione synthesis. The biological activity of mercapturic acids is generally considered to be low, as they are primarily excretory products.[10]

Conclusion

N-Acetyl-S-(3,4-dimethylbenzene)-L-cysteine is a mercapturic acid derivative of significant interest in the fields of toxicology and environmental health, likely serving as a biomarker for exposure to o-xylene. While direct experimental data on this specific compound is limited, its chemical properties, synthesis, metabolism, and analytical detection can be reasonably inferred from the extensive knowledge of related mercapturic acids and N-acetyl-L-cysteine. Further research is warranted to fully characterize its biological properties and to validate its use as a specific biomarker in human exposure studies.

References

-

Analysis of 18 urinary mercapturic acids by two high-throughput multiplex-LC-MS/MS methods. (n.d.). PubMed. Retrieved January 15, 2026, from [Link]

-

LC-MS/MS Quantitation of Mercapturic Acid Conjugates of Lipid Peroxidation Products as Markers of Oxidative Stress. (n.d.). NIH. Retrieved January 15, 2026, from [Link]

-

Global Profiling of Urinary Mercapturic Acids Using Integrated Library-Guided Analysis. (2023). ACS Publications. Retrieved January 15, 2026, from [Link]

-

Global Profiling of Urinary Mercapturic Acids Using Integrated Library-Guided Analysis. (n.d.). NIH. Retrieved January 15, 2026, from [Link]

-

Mercapturic acids: recent advances in their determination by liquid chromatography/mass spectrometry and their use in toxicant. (2016). CDC Stacks. Retrieved January 15, 2026, from [Link]

-

Synthesis of Aromatic S-Sustituted Derivatives of N-Acetyl-L-cysteine. (1985). ConnectSci. Retrieved January 15, 2026, from [Link]

-

Determination of mercapturic acids in urine by solid-phase extraction followed by liquid chromatography–electrospray ionization mass spectrometry. (n.d.). RSC Publishing. Retrieved January 15, 2026, from [Link]

- Preparation of S-aryl-cysteine and its derivatives. (n.d.). Google Patents.

-

3,4-Dimethylaniline | C8H11N. (n.d.). PubChem. Retrieved January 15, 2026, from [Link]

-

Determination of mercapturic acids in urine by solid-phase extraction followed by liquid chromatography–electrospray ionization mass spectrometry. (n.d.). RSC Publishing. Retrieved January 15, 2026, from [Link]

-

Mercapturic Acids, Protein Adducts, and DNA Adducts as Biomarkers of Electrophilic Chemicals. (n.d.). Scilit. Retrieved January 15, 2026, from [Link]

-

3,4-Dimethylaniline | CAS#:95-64-7. (n.d.). Chemsrc. Retrieved January 15, 2026, from [Link]

-

The Metabolic Formation of Mercapturic Acids from Allyl Halides. (n.d.). Sci-Hub. Retrieved January 15, 2026, from [Link]

-

Simultaneous profiling of mercapturic acids, glucuronic acids, and sulfates in human urine. (n.d.). PubMed Central. Retrieved January 15, 2026, from [Link]

-

dimethylaniline. (n.d.). JoDrugs. Retrieved January 15, 2026, from [Link]

-

Determination of mercapturic acids in urine by solid-phase extraction followed by liquid chromatography-electrospray ionization mass spectrometry. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]

-

The mercapturic acid pathway. (n.d.). PubMed. Retrieved January 15, 2026, from [Link]

-

Global Profiling of Urinary Mercapturic Acids Using Integrated Library-Guided Analysis. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]

-

N,N-Dimethylaniline - IDLH. (n.d.). NIOSH - CDC. Retrieved January 15, 2026, from [Link]

-

Design, Synthesis and Biological Evaluation of N-Acetyl-S-(pchlorophenylcarbamoyl)cysteine and Its Analogs as a Novel Class of Anticancer Agents. (n.d.). NIH. Retrieved January 15, 2026, from [Link]

-

Mercapturic acids as biomarkers of exposure to electrophilic chemicals:applications to environmental and industrial chemicals. (n.d.). PubMed. Retrieved January 15, 2026, from [Link]

-

Mercapturic Acids (Phase II). (n.d.). Lab Results explained. Retrieved January 15, 2026, from [Link]

-

Novel Synthesis of N-Acetylcysteine Medicine Using an Effective Method. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]

-

Synthesis of Acetylcystiene. (n.d.). Retrieved January 15, 2026, from [Link]

-

The mercapturic acid pathway. (n.d.). Taylor & Francis Online. Retrieved January 15, 2026, from [Link]

-

Study of the metabolism of S-allylmercaptocysteine to elucidate its metabolites and metabolic pathway in rats. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]

-

Formation of mercapturic acid. Glutathione S–transferase (1) catalyzes... (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]

-

An improved HPLC method for the quantitation of 6-mercaptopurine and its metabolites in red blood cells. (n.d.). PubMed. Retrieved January 15, 2026, from [Link]

Sources

- 1. The mercapturic acid pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mercapturic acids as biomarkers of exposure to electrophilic chemicals:applications to environmental and industrial chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. researchgate.net [researchgate.net]

- 5. Analysis of 18 urinary mercapturic acids by two high-throughput multiplex-LC-MS/MS methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Global Profiling of Urinary Mercapturic Acids Using Integrated Library-Guided Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. connectsci.au [connectsci.au]

- 8. US6765109B1 - Preparation of S-aryl-cysteine and its derivatives - Google Patents [patents.google.com]

- 9. 3,4-Dimethylaniline-Application_Chemicalbook [chemicalbook.com]

- 10. Mercapturic Acids (Phase II) - Hepatic Detox Profile - Lab Results explained | HealthMatters.io [healthmatters.io]

- 11. stacks.cdc.gov [stacks.cdc.gov]

- 12. Determination of mercapturic acids in urine by solid-phase extraction followed by liquid chromatography–electrospray ionization mass spectrometry - Analyst (RSC Publishing) [pubs.rsc.org]

- 13. Determination of mercapturic acids in urine by solid-phase extraction followed by liquid chromatography–electrospray ionization mass spectrometry - Analyst (RSC Publishing) [pubs.rsc.org]

- 14. LC-MS/MS Quantitation of Mercapturic Acid Conjugates of Lipid Peroxidation Products as Markers of Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Simultaneous profiling of mercapturic acids, glucuronic acids, and sulfates in human urine - PMC [pmc.ncbi.nlm.nih.gov]

"N-Acetyl-S-(3,4-dimethylbenzene)-L-cysteine" literature review

An In-Depth Technical Guide to N-Acetyl-S-(3,4-dimethylbenzene)-L-cysteine: From Metabolism to Biomarker Application

Executive Summary

N-Acetyl-S-(3,4-dimethylbenzene)-L-cysteine is a mercapturic acid, a class of metabolites representing the final detoxification products of electrophilic compounds. Specifically, it is recognized as a key urinary metabolite of 3,4-dimethylaniline (3,4-xylidine), a chemical intermediate used in the synthesis of vitamin B2, dyes, and pesticides.[1][2] Given the significant toxicity of 3,4-dimethylaniline—which includes damage to the lungs, liver, and kidneys, and its classification as a suspected human carcinogen—understanding its metabolic fate is crucial for toxicological assessment and human health monitoring.[1][3] This guide provides a comprehensive overview of N-Acetyl-S-(3,4-dimethylbenzene)-L-cysteine, detailing the toxicological profile of its precursor, its metabolic biosynthesis, modern analytical techniques for its quantification, and its application as a validated biomarker for monitoring human exposure to 3,4-dimethylaniline.

The Mercapturic Acid Pathway and Compound Profile

The mercapturic acid pathway is a major phase II detoxification route in mammals, designed to neutralize and facilitate the excretion of a wide range of xenobiotics.[4] The process begins when an electrophilic compound, often a reactive metabolite of a parent xenobiotic, is conjugated with the tripeptide glutathione (GSH).[4][5] This initial conjugation is typically catalyzed by glutathione S-transferases (GSTs). The resulting glutathione conjugate is then sequentially catabolized: the glutamate and glycine residues are removed, leaving a cysteine conjugate. Finally, this cysteine conjugate is N-acetylated by N-acetyltransferase to form the mercapturic acid, which is then readily excreted in the urine.[4]

N-Acetyl-S-(3,4-dimethylbenzene)-L-cysteine fits this profile as the end-product of 3,4-dimethylaniline metabolism.

Table 1: Chemical and Physical Properties

| Property | Value | Source |

| Chemical Name | (2R)-2-acetamido-3-(3,4-dimethylphenyl)sulfanylpropanoic acid | |

| CAS Number | 581076-72-4 | [6] |

| Molecular Formula | C₁₃H₁₇NO₃S | |

| Molecular Weight | 267.34 g/mol | |

| Appearance | White to light yellow powder or lump | [7] (precursor data) |

Toxicological Profile of the Precursor: 3,4-Dimethylaniline

The significance of N-Acetyl-S-(3,4-dimethylbenzene)-L-cysteine as a biomarker is directly linked to the hazardous nature of its parent compound, 3,4-dimethylaniline (3,4-DMA).

3,4-DMA is toxic via all primary routes of exposure, including inhalation, ingestion, and dermal absorption.[1][2] Acute exposure can lead to a range of symptoms, including headaches, cyanosis (due to methemoglobinemia), mental confusion, dizziness, and fatigue.[1] Chronic or prolonged exposure may cause significant damage to vital organs, specifically the lungs, liver, and kidneys.[1][7] Furthermore, xylidine isomers are listed as suspected human carcinogens, and studies have shown that certain dimethylaniline isomers can cause DNA damage.[1][3] The detoxification of 3,4-DMA via the mercapturic acid pathway is therefore a critical protective mechanism against its systemic toxicity and potential carcinogenicity.

Metabolic Biosynthesis Pathway

The conversion of 3,4-dimethylaniline into its corresponding mercapturic acid is a multi-step enzymatic process designed to increase its water solubility and facilitate its elimination from the body.

-

Phase I: Metabolic Activation: The process is initiated by Phase I enzymes, typically Cytochrome P450 monooxygenases. These enzymes introduce or expose a functional group on the 3,4-DMA molecule, making it more reactive. This can occur via N-hydroxylation of the amino group or oxidation on the aromatic ring, creating an electrophilic intermediate that is susceptible to nucleophilic attack.

-

Phase II: Glutathione Conjugation: The reactive electrophilic intermediate is immediately neutralized by conjugation with glutathione (GSH). This reaction is catalyzed by glutathione S-transferases (GSTs), which are abundant in the liver. The sulfhydryl group (-SH) of the cysteine residue within GSH attacks the electrophilic site on the 3,4-DMA metabolite, forming a stable S-substituted glutathione conjugate.

-

Catabolism of the Glutathione Conjugate: The newly formed conjugate undergoes sequential enzymatic cleavage. First, a γ-glutamyltransferase removes the glutamate residue. Next, a dipeptidase cleaves the glycine residue. This two-step process leaves an S-(3,4-dimethylbenzene)-L-cysteine conjugate.

-

N-Acetylation: In the final step, the amino group of the cysteine conjugate is acetylated by the enzyme N-acetyltransferase, using acetyl-CoA as a cofactor. This reaction yields the final, water-soluble, and readily excretable mercapturic acid: N-Acetyl-S-(3,4-dimethylbenzene)-L-cysteine.

Analytical Methodologies for Quantification

The role of N-Acetyl-S-(3,4-dimethylbenzene)-L-cysteine as a biomarker necessitates robust and sensitive analytical methods for its detection in biological matrices, primarily urine. Modern analytical chemistry relies heavily on liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) for this purpose, offering high selectivity and low detection limits.[8][9]

Key Analytical Techniques

-

High-Performance Liquid Chromatography (HPLC): Used to separate the target analyte from other components in the urine matrix. Reversed-phase chromatography is commonly employed.[10][11]

-

Tandem Mass Spectrometry (MS/MS): Provides highly specific detection and quantification. Common strategies for mercapturic acids include:

-

Neutral Loss Scans: Scanning for a characteristic neutral loss of 129 Da, corresponding to the N-acetylcysteine moiety (minus the sulfur atom).[9]

-

Multiple Reaction Monitoring (MRM): A highly sensitive and selective technique where a specific precursor ion (the molecular ion of the analyte) is selected and fragmented, and a specific product ion is monitored. This precursor -> product ion transition is unique to the analyte.[9]

-

Detailed Protocol: LC-MS/MS Quantification in Urine

This protocol is a representative workflow for the quantification of mercapturic acids in urine, adaptable for N-Acetyl-S-(3,4-dimethylbenzene)-L-cysteine.

-

Sample Collection & Storage: Collect urine samples in polypropylene tubes. If not analyzed immediately, store at -20°C or below to prevent degradation.

-

Internal Standard Spiking: Thaw urine samples and vortex. Spike a known amount of a stable isotope-labeled internal standard (e.g., N-Acetyl-S-(3,4-dimethylbenzene)-L-cysteine-d₃) into each sample. This corrects for variations in sample preparation and instrument response.

-

Sample Preparation (Solid-Phase Extraction - SPE):

-

Conditioning: Condition a mixed-mode or reversed-phase SPE cartridge (e.g., C18) with methanol followed by water/dilute acid.

-

Loading: Load the urine sample onto the cartridge.

-

Washing: Wash the cartridge with a weak organic solvent or aqueous buffer to remove interfering substances like salts and urea.

-

Elution: Elute the analyte and internal standard with an appropriate organic solvent (e.g., methanol or acetonitrile).

-

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume of the initial LC mobile phase.

-

LC-MS/MS Analysis:

-

Liquid Chromatography: Inject the reconstituted sample onto a C18 analytical column. Use a gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Monitor the specific MRM transitions for the analyte and the internal standard.

-

-

Quantification: Create a calibration curve using standards of known concentrations. Quantify the analyte in the unknown samples by comparing its peak area ratio relative to the internal standard against the calibration curve.

Sources

- 1. 3,4-Dimethylaniline-Application_Chemicalbook [chemicalbook.com]

- 2. 3,4-Dimethylaniline | C8H11N | CID 7248 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Mutagenic properties of dimethylaniline isomers in mice as evaluated by comet, micronucleus and transgenic mutation assays - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mercapturic acid - Wikipedia [en.wikipedia.org]

- 5. Mercapturic acids as biomarkers of exposure to electrophilic chemicals:applications to environmental and industrial chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scbt.com [scbt.com]

- 7. 3,4-Dimethylaniline | 95-64-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 8. Quantitative determination of N-acetyl(-L-)cysteine derivatives in human urine by tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Rapid detection and characterization of in vitro and urinary N-acetyl-L-cysteine conjugates using quadrupole-linear ion trap mass spectrometry and polarity switching - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Identification of N-acetyl-S-(2,5-dihydroxyphenyl)-L-cysteine as a urinary metabolite of benzene, phenol, and hydroquinone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ijper.org [ijper.org]

Technical Guide: In Vivo Metabolism of 3,4-Dimethylaniline to N-Acetyl-S-(3,4-dimethylbenzene)-L-cysteine

Abstract

This technical guide provides an in-depth examination of the in vivo metabolic pathway that transforms 3,4-dimethylaniline (3,4-DMA), an industrially significant aromatic amine, into its primary urinary metabolite, N-Acetyl-S-(3,4-dimethylbenzene)-L-cysteine. We will dissect the multi-step biotransformation process, which involves Phase I bioactivation by cytochrome P450 enzymes and subsequent detoxification via the mercapturic acid pathway. This guide is designed for researchers, toxicologists, and drug development professionals, offering not only the mechanistic details but also field-proven experimental methodologies for the robust quantification of this metabolic endpoint. The protocols described herein are designed as self-validating systems, ensuring the scientific integrity and trustworthiness of the generated data.

Introduction: The Toxicological Context of 3,4-Dimethylaniline

3,4-Dimethylaniline, also known as 3,4-xylidine, is a primary arylamine used as a chemical intermediate in the synthesis of various commercial products, including dyes, pesticides, and pharmaceuticals like vitamin B2 (riboflavin).[1][2][3] As with many aromatic amines, exposure to 3,4-DMA carries potential health risks, necessitating a thorough understanding of its metabolic fate within a biological system.[1][4] The organism's primary defense against such xenobiotics is a series of enzymatic processes designed to increase their water solubility and facilitate their excretion. The formation of N-Acetyl-S-(3,4-dimethylbenzene)-L-cysteine represents the culmination of a critical detoxification route known as the mercapturic acid pathway.[5][6][7] Understanding this pathway is paramount for risk assessment, exposure biomonitoring, and mechanistic toxicology.

The Biotransformation Cascade: From Parent Compound to Mercapturic Acid

The conversion of the relatively lipophilic 3,4-DMA into a highly water-soluble mercapturic acid is a sophisticated, multi-enzyme process. It begins with bioactivation (Phase I) and is followed by a series of conjugation and processing steps (Phase II).

2.1 Phase I: Essential Bioactivation by Cytochrome P450

Before detoxification can occur, the chemically stable 3,4-DMA molecule must be converted into a reactive, electrophilic intermediate. This critical first step is predominantly catalyzed by the cytochrome P450 (CYP) superfamily of enzymes located primarily in the liver.[8][9][10] For aromatic amines like 3,4-DMA, two principal activation routes are possible:

-

N-hydroxylation: Direct oxidation of the amino group to form N-hydroxy-3,4-dimethylaniline.

-

Arene Oxidation: Oxidation of the aromatic ring to form a reactive epoxide intermediate (arene oxide).

This bioactivation is a double-edged sword; while it is a prerequisite for detoxification, the reactive intermediates produced are often the species responsible for the compound's toxicity and potential carcinogenicity.[1]

2.2 Phase II: The Mercapturic Acid Detoxification Pathway

Once the reactive electrophile is formed, the cell's primary defense is to neutralize it via the mercapturic acid pathway.

-

Glutathione Conjugation: The electrophilic intermediate of 3,4-DMA is immediately attacked by the sulfhydryl group of the endogenous tripeptide, glutathione (GSH). This reaction is catalyzed by a family of enzymes known as Glutathione S-transferases (GSTs), resulting in the formation of a glutathione S-conjugate.[11][12][13][14] This step is the cornerstone of detoxification, as it neutralizes the reactive metabolite and tags it for elimination.

-

Peptide Cleavage: The newly formed glutathione conjugate undergoes sequential cleavage of its amino acid components. First, a γ-glutamyltransferase (GGT) removes the glutamic acid residue. Following this, a dipeptidase cleaves the glycine residue, leaving a cysteine-S-conjugate of the dimethylbenzene moiety.[5][15]

-

N-Acetylation: In the final step, the amino group of the cysteine conjugate is acetylated by a cysteine S-conjugate N-acetyltransferase (NAT).[15] This yields the terminal, non-toxic, and highly water-soluble metabolite, N-Acetyl-S-(3,4-dimethylbenzene)-L-cysteine , which is readily eliminated from the body via urine.[5]

Visualization of the Metabolic Pathway

The following diagram illustrates the complete biotransformation of 3,4-Dimethylaniline.

Sources

- 1. Bioactivation, Mutagenicity, DNA Damage, and Oxidative Stress Induced by 3,4-Dimethylaniline - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 3,4-Dimethylaniline | C8H11N | CID 7248 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3,4-Dimethylaniline 98 95-64-7 [sigmaaldrich.com]

- 4. Toxicology and Carcinogenesis Studies of N,N-Dimethylaniline (CAS No. 121-69-7) in F344/N Rats and B6C3F1 Mice (Gavage Studies) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The mercapturic acid pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. discovery.researcher.life [discovery.researcher.life]

- 7. tandfonline.com [tandfonline.com]

- 8. Cytochrome P450s and other enzymes in drug metabolism and toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. What Is Glutathione Conjugation? - Xcode Life [xcode.life]

- 13. researchgate.net [researchgate.net]

- 14. courses.washington.edu [courses.washington.edu]

- 15. Mercapturic acids: recent advances in their determination by liquid chromatography/mass spectrometry and their use in toxicant metabolism studies and in occupational and environmental exposure studies - PMC [pmc.ncbi.nlm.nih.gov]

The Toxicokinetics of N-Acetyl-S-(3,4-dimethylbenzene)-L-cysteine in Rats: A Technical Guide

This technical guide provides a comprehensive overview of the toxicokinetic profile of N-Acetyl-S-(3,4-dimethylbenzene)-L-cysteine in rats. This document is intended for researchers, scientists, and drug development professionals engaged in the safety assessment of xenobiotics. The guide synthesizes established principles of xenobiotic metabolism with proven experimental methodologies to offer a robust framework for investigating the absorption, distribution, metabolism, and excretion (ADME) of this specific mercapturic acid derivative.

Introduction: Understanding the Compound

N-Acetyl-S-(3,4-dimethylbenzene)-L-cysteine is a mercapturic acid, a class of compounds typically formed during the detoxification of electrophilic xenobiotics. It is the N-acetylcysteine (NAC) conjugate of a metabolite derived from 3,4-dimethylaniline. The toxicokinetic profile of this compound is critical for understanding its potential for accumulation, toxicity, and for establishing safe exposure limits. The rat is a commonly used and well-characterized model for such studies, with extensive historical data and established guidelines for toxicological evaluations.[1]

Predicted Metabolic Fate: A Mechanistic Perspective

The toxicokinetics of N-Acetyl-S-(3,4-dimethylbenzene)-L-cysteine are predicted to be governed by the well-established pathways of mercapturic acid and N-acetylcysteine metabolism. The parent compound, 3,4-dimethylaniline, is known to undergo metabolic activation to reactive intermediates.

Formation from 3,4-Dimethylaniline

3,4-Dimethylaniline is metabolized in rats to various products, including hydroxylated and acetylated derivatives.[2][3][4][5] A key pathway in the detoxification of many aromatic amines involves oxidation, which can lead to the formation of reactive electrophilic intermediates. These intermediates can then be conjugated with glutathione (GSH), a critical step in their detoxification. This glutathione conjugate is then further metabolized to the corresponding mercapturic acid, N-Acetyl-S-(3,4-dimethylbenzene)-L-cysteine, which is then excreted.

Absorption, Distribution, Metabolism, and Excretion (ADME) Profile

-

Absorption: Following oral administration, N-acetylcysteine, a structurally similar compound, exhibits relatively low bioavailability in rats due to significant first-pass metabolism in the intestine and liver.[6][7][8] A similar fate can be anticipated for N-Acetyl-S-(3,4-dimethylbenzene)-L-cysteine. Intravenous administration would be expected to result in more direct systemic exposure.[9]

-

Distribution: Radiolabeled N-acetylcysteine has been shown to distribute to most tissues in rats within hours of administration.[10] It is plausible that N-Acetyl-S-(3,4-dimethylbenzene)-L-cysteine will also distribute systemically, with potential accumulation in organs with high metabolic activity, such as the liver and kidneys.

-

Metabolism: The primary metabolic pathway for the administered N-Acetyl-S-(3,4-dimethylbenzene)-L-cysteine is likely deacetylation to S-(3,4-dimethylbenzene)-L-cysteine. This is a known metabolic step for N-acetylcysteine itself, occurring in the intestinal mucosa and liver.[6][8] The resulting cysteine conjugate can then be further metabolized.

-

Excretion: The primary route of excretion for mercapturic acids is via the urine.[11][12][13][14][15] Therefore, it is expected that N-Acetyl-S-(3,4-dimethylbenzene)-L-cysteine and its metabolites will be predominantly eliminated from the body through renal clearance.

Experimental Design for a Toxicokinetics Study in Rats

A robust experimental design is paramount for obtaining reliable toxicokinetic data. The following protocol is based on established OECD guidelines for toxicokinetic studies.[1][16][17][18]

Animal Model and Husbandry

-

Species and Strain: Male and female Sprague-Dawley rats are a suitable choice due to their widespread use in toxicological studies.

-

Age and Weight: Young adult rats (8-10 weeks old) with a body weight range of 200-250g should be used.

-

Housing: Animals should be housed in individual metabolism cages to allow for the separate collection of urine and feces. Standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) should be maintained.

-

Diet: A standard rodent chow and water should be provided ad libitum.

Dosing and Sample Collection

-

Dose Administration: The test compound should be administered via oral gavage and intravenous injection to assess both oral bioavailability and systemic clearance. At least two dose levels (a low and a high dose) should be investigated.

-

Blood Sampling: Serial blood samples should be collected from a suitable vessel (e.g., tail vein) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose). Plasma should be separated by centrifugation and stored at -80°C until analysis.

-

Urine and Feces Collection: Urine and feces should be collected at intervals (e.g., 0-8, 8-24, and 24-48 hours post-dose) to determine the extent and route of excretion.

Experimental Workflow

Caption: Experimental workflow for the toxicokinetics study.

Analytical Methodology

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the analytical method of choice for the sensitive and specific quantification of N-Acetyl-S-(3,4-dimethylbenzene)-L-cysteine and its potential metabolites in biological matrices.[11][13][14][15]

Sample Preparation

-

Plasma: Protein precipitation with a solvent like acetonitrile is a common and effective method for extracting the analyte from plasma.

-

Urine: A simple dilute-and-shoot approach may be sufficient, or solid-phase extraction (SPE) can be employed for sample cleanup and concentration.[11][13][14]

LC-MS/MS Conditions

-

Chromatography: Reversed-phase chromatography using a C18 column with a gradient elution of water and acetonitrile, both containing a small amount of formic acid, is typically used for the separation of mercapturic acids.

-

Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode will provide the necessary selectivity and sensitivity for quantification. Specific precursor-to-product ion transitions for the parent compound and any identified metabolites will need to be optimized.

Predicted Metabolic Pathway

The anticipated metabolic pathway of N-Acetyl-S-(3,4-dimethylbenzene)-L-cysteine in rats is depicted below.

Caption: Predicted metabolic pathway in rats.

Data Analysis and Interpretation

The concentration-time data obtained from the analysis of plasma samples will be used to determine key toxicokinetic parameters.

Toxicokinetic Parameters

| Parameter | Description |

| Cmax | Maximum observed plasma concentration |

| Tmax | Time to reach Cmax |

| AUC | Area under the plasma concentration-time curve |

| t1/2 | Elimination half-life |

| CL | Clearance |

| Vd | Volume of distribution |

| F | Bioavailability (for oral administration) |

These parameters will be calculated using non-compartmental analysis. The data from urine and feces analysis will be used to determine the percentage of the administered dose excreted by each route.

Conclusion

This technical guide outlines a comprehensive approach to elucidating the toxicokinetic profile of N-Acetyl-S-(3,4-dimethylbenzene)-L-cysteine in rats. By combining a mechanistically informed understanding of its predicted metabolic fate with a robust experimental and analytical framework, researchers can generate the high-quality data necessary for accurate risk assessment and to ensure the safety of novel chemical entities. The insights gained from such studies are fundamental to modern drug development and chemical safety evaluation.

References

-

L. A. R. M. De Caro, et al. (1989). Gastrointestinal Metabolism of N-acetylcysteine in the Rat, Including an Assay for Sulfite in Biological Systems. PubMed. Available at: [Link]

-

Alwis, U., et al. (2003). Determination of the major mercapturic acids of 1,3-butadiene in human and rat urine using liquid chromatography with tandem mass spectrometry. Journal of Chromatography B, 796(1), 131-140. Available at: [Link]

-

Belpoggi, F., et al. (2016). An Integrated Experimental Design for the Assessment of Multiple Toxicological End Points in Rat Bioassays. Environmental Health Perspectives, 124(2), 161-169. Available at: [Link]

-

Boyland, E., & Sims, P. (1959). The biochemistry of aromatic amines. 6. The metabolism of 3:4-dimethylaniline in rats. Biochemical Journal, 73(2), 377-380. Available at: [Link]

-

Cosnier, F., et al. (2012). Mercapturic acids derived from toluene in rat urine samples: Identification and measurement by gas chromatography-tandem mass spectrometry. Analytical and Bioanalytical Chemistry, 404(6-7), 1907-1917. Available at: [Link]

-

Moriwaki, H., et al. (2000). Determination of mercapturic acids in urine by solid-phase extraction followed by liquid chromatography–electrospray ionization mass spectrometry. Analyst, 125(4), 735-739. Available at: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 7248, 3,4-Dimethylaniline. Available at: [Link]

-

U.S. Food and Drug Administration. (2002). Acetadote Pharmacology Review. Available at: [Link]

-

Boyland, E., & Sims, P. (1959). The biochemistry of aromatic amines. 6. The metabolism of 3:4-dimethylaniline in rats. Biochemical Journal, 73(2), 377-380. Available at: [Link]

-

Hutson, D. H., et al. (1984). The fate of 4-cyano-N,N-dimethylaniline in rats; a novel involvement of glutathione in the metabolism of anilines. Xenobiotica, 14(12), 925-934. Available at: [Link]

-

Paredes-Gonzalez, X., et al. (2015). Distribution of radio-labeled N-Acetyl-L-Cysteine in Sprague-Dawley rats and its effect on glutathione metabolism following single and repeat dosing by oral gavage. Journal of Applied Toxicology, 35(1), 84-93. Available at: [Link]

-

Mitamura, K., et al. (2009). Chemical synthesis of N-acetylcysteine conjugates of bile acids and in vivo formation in cholestatic rats as shown by liquid chromatography/electrospray ionization-linear ion trap mass spectrometry. Journal of Chromatography B, 877(25), 2630-2638. Available at: [Link]

-

Altogen Labs. (n.d.). Toxicokinetics OECD 417. Available at: [Link]

-

Moriwaki, H., et al. (2000). Determination of mercapturic acids in urine by solid-phase extraction followed by liquid chromatography-electrospray ionization mass spectrometry. ResearchGate. Available at: [Link]

-

Sjödin, K., et al. (1989). Metabolism of N-acetyl-L-cysteine. Some structural requirements for the deacetylation and consequences for the oral bioavailability. Biochemical Pharmacology, 38(22), 3981-3985. Available at: [Link]

-

Organisation for Economic Co-operation and Development. (n.d.). OECD Guidelines for the Testing of Chemicals. Available at: [Link]

-

Uppal, K., et al. (2022). Global Profiling of Urinary Mercapturic Acids Using Integrated Library-Guided Analysis. Journal of Proteome Research, 21(3), 735-746. Available at: [Link]

-

National Toxicology Program. (2001). OECD Test Guideline 425: Acute Oral Toxicity – Up-and-Down Procedure. Available at: [Link]

-

Organisation for Economic Co-operation and Development. (2009). OECD Guideline for the Testing of Chemicals 452: Chronic Toxicity Studies. ResearchGate. Available at: [Link]

-

Short, C. R., et al. (1989). The in vivo oxidative metabolism of 2,4- and 2,6-dimethylaniline in the dog and rat. Toxicology and Applied Pharmacology, 101(2), 283-291. Available at: [Link]

-

Lauterburg, B. H., & Corcoran, G. B. (1988). The utilization of N-acetylcysteine and 2-oxothiazolidine-4-carboxylate by rat hepatocytes is limited by their rate of uptake and conversion to cysteine. Hepatology, 8(4), 864-869. Available at: [Link]

-

Spradley, J. M., et al. (2012). Impact of 30-day oral dosing with N-acetyl-L-cysteine on Sprague-Dawley rat physiology. Cutaneous and Ocular Toxicology, 31(1), 26-32. Available at: [Link]

-

Dickey, D. T., et al. (2008). Effect of N-acetylcysteine route of administration on chemoprotection against cisplatin-induced toxicity in rat models. Cancer Chemotherapy and Pharmacology, 62(2), 235-241. Available at: [Link]

-

Itzhak, Y., et al. (2004). Effect of antioxidant N-acetyl-L-cysteine on behavioral changes and neurotoxicity in rats after administration of methamphetamine. Brain Research, 1014(1-2), 87-94. Available at: [Link]

Sources

- 1. Toxicokinetics OECD 417 - Altogen Labs [altogenlabs.com]

- 2. portlandpress.com [portlandpress.com]

- 3. 3,4-Dimethylaniline | C8H11N | CID 7248 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. The biochemistry of aromatic amines. 6. The metabolism of 3:4-dimethylaniline in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The in vivo oxidative metabolism of 2,4- and 2,6-dimethylaniline in the dog and rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Gastrointestinal metabolism of N-acetylcysteine in the rat, including an assay for sulfite in biological systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. accessdata.fda.gov [accessdata.fda.gov]

- 8. Metabolism of N-acetyl-L-cysteine. Some structural requirements for the deacetylation and consequences for the oral bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Effect of N-acetylcysteine route of administration on chemoprotection against cisplatin-induced toxicity in rat models - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Distribution of radio-labeled N-Acetyl-L-Cysteine in Sprague-Dawley rats and its effect on glutathione metabolism following single and repeat dosing by oral gavage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Determination of the major mercapturic acids of 1,3-butadiene in human and rat urine using liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Determination of mercapturic acids in urine by solid-phase extraction followed by liquid chromatography–electrospray ionization mass spectrometry - Analyst (RSC Publishing) [pubs.rsc.org]

- 14. researchgate.net [researchgate.net]

- 15. Global Profiling of Urinary Mercapturic Acids Using Integrated Library-Guided Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. oecd.org [oecd.org]

- 17. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 18. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Discovery and Identification of Novel Cysteine Conjugates

This guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the core principles and advanced methodologies for discovering and identifying novel cysteine conjugates. We will delve into the unique chemical properties of cysteine that make it a prime target for covalent drug design, explore state-of-the-art chemoproteomic and mass spectrometry workflows, and discuss the computational tools that are revolutionizing this field.

Part 1: The Central Role of Cysteine in Covalent Drug Discovery

The Unique Nucleophilicity and Reactivity of the Cysteine Thiol Group

The amino acid cysteine possesses a thiol (-SH) group, which is relatively rare and often plays crucial roles in protein structure and function.[1][][3] Its high nucleophilicity, particularly when in the deprotonated thiolate form (S-), makes it a potent reactive center for forming stable covalent bonds with electrophilic molecules.[1][4] This reactivity is finely tuned by the local protein microenvironment, allowing for a degree of selectivity in targeting specific cysteine residues within the vast landscape of the proteome.[1]

Cysteine as a Privileged Target for Covalent Inhibitors

The unique chemical reactivity and relatively low abundance of cysteine make it an ideal target for the design of covalent inhibitors.[1][5] Covalent drugs can offer several advantages over their non-covalent counterparts, including increased biochemical efficiency, prolonged duration of action, and the ability to target shallow binding pockets that are often considered "undruggable."[5][6] By forming a stable, irreversible bond, covalent inhibitors can achieve sustained target inhibition.[1][6]

Overview of Covalent "Warheads" Targeting Cysteine

A variety of electrophilic functional groups, known as "warheads," have been developed to specifically react with cysteine residues.[4][7] These warheads are the key components of covalent inhibitors that form the covalent bond.[4][7] Some of the most common cysteine-targeting warheads include:

-

Michael Acceptors: Acrylamides, maleimides, and vinyl sulfones are classic examples that react with cysteine via a Michael addition.[4]

-

Haloacetamides: Chloroacetamides and iodoacetamides are highly reactive and have been extensively used as chemical probes for cysteine labeling.[7][8]

-

Nitriles: Cyanoacrylamides and related structures offer tunable reactivity.[7]

-

Reversible Covalent Warheads: Groups like cyanamides and aldehydes can form reversible bonds, which is an emerging area of interest for mitigating potential off-target effects.

The choice of warhead is a critical aspect of covalent drug design, influencing reactivity, selectivity, and pharmacokinetic properties. A diverse library of these warheads is essential for screening and identifying optimal covalent inhibitors.[7]

Part 2: Chemoproteomic Strategies for Profiling Cysteine Reactivity

Chemoproteomics combines chemical probes and mass spectrometry to systematically study protein function in complex biological systems.[9] This approach is particularly powerful for identifying reactive cysteines on a proteome-wide scale.[10][11]

Activity-Based Protein Profiling (ABPP) for Cysteine Function

Activity-based protein profiling (ABPP) utilizes chemical probes that react with mechanistically related classes of enzymes in an activity-dependent manner. For cysteine-targeting, these probes are often electrophilic and can be used to map the reactive cysteinome. This allows for the identification of functional cysteines involved in catalysis, regulation, or metal binding.[10]

Quantitative Cysteine Reactivity Profiling: The isoTOP-ABPP Platform

Isotopic tandem orthogonal proteolysis-activity-based protein profiling (isoTOP-ABPP) is a powerful chemoproteomic platform for quantitatively profiling the reactivity of thousands of cysteines simultaneously in their native cellular environment.[11]

The isoTOP-ABPP workflow involves labeling reactive cysteines in two different proteome samples (e.g., control vs. treated) with an iodoacetamide-alkyne (IA-alkyne) probe.[11] The alkyne handle then allows for the "click" conjugation of isotopically light or heavy biotin-azide tags.[11] After combining the samples, biotinylated proteins are enriched, digested, and the resulting labeled peptides are analyzed by liquid chromatography-mass spectrometry (LC-MS/MS). The ratio of the heavy to light isotopic peptide pairs provides a quantitative measure of the change in cysteine reactivity between the two samples.[11]

Sources

- 1. Cysteine-Targeted Covalent Drugs Analysis - Creative Proteomics [creative-proteomics.com]

- 3. Cysteine based Conjugation Strategy - Creative Biolabs [creative-biolabs.com]

- 4. Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Discovery of Cysteine-targeting Covalent Protein Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. biorxiv.org [biorxiv.org]

- 9. Contemporary proteomic strategies for cysteine redoxome profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Chemical-proteomic strategies to investigate reactive cysteines - American Chemical Society [acs.digitellinc.com]

- 11. Reactive-cysteine profiling for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to N-Acetyl-S-(3,4-dimethylbenzene)-L-cysteine and its Relation to Oxidative Stress

Abstract

This technical guide provides a comprehensive examination of N-Acetyl-S-(3,4-dimethylbenzene)-L-cysteine, a mercapturic acid conjugate derived from the industrial chemical 3,4-dimethylaniline (3,4-DMA). We delve into the metabolic activation of 3,4-DMA, the pivotal role of the glutathione mercapturic acid pathway in its detoxification, and the subsequent generation of this specific N-acetylcysteine adduct. A central focus of this guide is the intricate relationship between the metabolism of 3,4-DMA and the induction of cellular oxidative stress. We will explore the mechanisms by which reactive intermediates, formed during the bioactivation of 3,4-DMA, lead to the depletion of cellular antioxidants and the generation of reactive oxygen species (ROS). Furthermore, this guide will provide detailed, field-proven methodologies for researchers and drug development professionals to investigate and quantify the markers of oxidative stress associated with exposure to 3,4-DMA. This includes protocols for assessing lipid peroxidation, protein oxidation, DNA damage, and the status of the cellular glutathione pool. Through a synthesis of mechanistic insights and practical experimental workflows, this guide aims to equip scientists with the necessary knowledge and tools to further elucidate the toxicological profile of 3,4-dimethylaniline and to explore potential therapeutic interventions.

Introduction: The Toxicological Significance of 3,4-Dimethylaniline and its Metabolites

3,4-Dimethylaniline (3,4-DMA), a primary arylamine, is a significant chemical intermediate in the synthesis of various commercial products, including dyes, pesticides, and pharmaceuticals like riboflavin (Vitamin B2).[1][2] Its widespread use, however, raises toxicological concerns due to potential human exposure through inhalation, ingestion, and dermal contact.[1][2] Exposure to 3,4-DMA has been associated with a range of adverse health effects, including headaches, cyanosis, mental confusion, and potential damage to the lungs, liver, and kidneys.[1] Moreover, it is considered a suspected human carcinogen.[1]

The toxicity of 3,4-DMA is intrinsically linked to its metabolic fate within the body. N-Acetyl-S-(3,4-dimethylbenzene)-L-cysteine is a key metabolite of 3,4-DMA, representing the end-product of a critical detoxification pathway.[2][3][4] The formation of this mercapturic acid adduct signifies the body's attempt to neutralize a reactive, electrophilic intermediate derived from the parent compound. The very process of this metabolic activation and detoxification is a double-edged sword, as it can lead to the generation of oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products.[1] This guide will dissect this complex interplay, positioning N-Acetyl-S-(3,4-dimethylbenzene)-L-cysteine as a biomarker of exposure and a key indicator of the oxidative stress burden imposed by 3,4-DMA.

Metabolic Activation and Detoxification via the Mercapturic Acid Pathway

The biotransformation of 3,4-dimethylaniline is a multi-step process involving both activation and detoxification reactions. A critical pathway in the detoxification of its reactive metabolites is the mercapturic acid pathway, which culminates in the formation and excretion of N-Acetyl-S-(3,4-dimethylbenzene)-L-cysteine.

Bioactivation of 3,4-Dimethylaniline

The initial steps in the metabolism of 3,4-DMA involve enzymatic modifications that can lead to the formation of chemically reactive electrophiles. This bioactivation is a prerequisite for the subsequent conjugation with glutathione. Key enzymes involved in this process include Cytochrome P450s (such as CYP1A2) and N-acetyltransferases (NATs).[1] These enzymes can catalyze oxidations and other modifications of the 3,4-DMA molecule, rendering it more susceptible to nucleophilic attack.

The Role of Glutathione and the Mercapturic Acid Pathway

The mercapturic acid pathway is a major cellular defense mechanism against electrophilic xenobiotics.[2][3][4] It proceeds through a series of enzymatic steps:

-

Glutathione Conjugation: The reactive metabolite of 3,4-DMA is conjugated with the tripeptide glutathione (GSH), a reaction catalyzed by glutathione S-transferases (GSTs).[4] This initial step is crucial for neutralizing the electrophilic nature of the metabolite.

-

Sequential Hydrolysis: The resulting glutathione conjugate undergoes sequential hydrolysis by γ-glutamyltransferase and dipeptidases, which remove the glutamate and glycine residues, respectively.[4] This leaves a cysteine conjugate.

-

N-Acetylation: Finally, the cysteine S-conjugate is N-acetylated by cysteine S-conjugate N-acetyltransferase to form the mercapturic acid, N-Acetyl-S-(3,4-dimethylbenzene)-L-cysteine.[2][3][4] This final product is more water-soluble and is readily excreted in the urine.[4]

The following diagram illustrates the mercapturic acid pathway for the detoxification of a reactive 3,4-dimethylaniline metabolite:

The Nexus of 3,4-DMA Metabolism and Oxidative Stress

The metabolic processes that lead to the formation of N-Acetyl-S-(3,4-dimethylbenzene)-L-cysteine are intrinsically linked to the induction of oxidative stress. Studies have shown that 3,4-DMA can cause a concentration-dependent increase in reactive oxygen species (ROS) and lead to double-stranded DNA breaks.[1]

The generation of oxidative stress can occur through several mechanisms:

-

Redox Cycling of Metabolites: Certain metabolites of 3,4-DMA may undergo redox cycling, a process where they are repeatedly oxidized and reduced, generating superoxide anions (O₂⁻) in the process.

-

Depletion of Glutathione: The conjugation of reactive metabolites with glutathione consumes cellular GSH stores.[5] Glutathione is a primary intracellular antioxidant, and its depletion impairs the cell's ability to neutralize ROS, leading to a pro-oxidant state.[5][6]

-

Mitochondrial Dysfunction: The accumulation of reactive metabolites can damage mitochondria, the primary site of cellular respiration and a major source of endogenous ROS. This can lead to a vicious cycle of increased ROS production and further mitochondrial damage.

The following diagram illustrates the pathways by which 3,4-DMA metabolism can induce oxidative stress:

Experimental Protocols for Assessing Oxidative Stress

To investigate the oxidative stress induced by 3,4-dimethylaniline, a panel of validated biomarkers should be assessed. The following section provides detailed protocols for the quantification of key markers of oxidative damage.

Quantification of Lipid Peroxidation: Malondialdehyde (MDA) Assay

Lipid peroxidation is a primary indicator of oxidative damage to cellular membranes. Malondialdehyde (MDA) is a major end-product of lipid peroxidation and can be quantified using a thiobarbituric acid reactive substances (TBARS) assay.

Protocol: TBARS Assay for MDA Quantification

-

Sample Preparation:

-

Homogenize tissue samples or lyse cells in a suitable buffer (e.g., RIPA buffer) on ice.

-

Centrifuge the homogenate/lysate at 10,000 x g for 15 minutes at 4°C.

-

Collect the supernatant for analysis.

-

Determine the protein concentration of the supernatant using a standard method (e.g., Bradford or BCA assay).

-

-

TBARS Reaction:

-

Prepare a TBARS solution containing 0.375% (w/v) thiobarbituric acid and 15% (w/v) trichloroacetic acid in 0.25 M HCl.

-

In a microcentrifuge tube, mix 100 µL of the sample supernatant with 200 µL of the TBARS solution.

-

Prepare a standard curve using a known concentration of MDA.

-

Incubate the samples and standards at 95°C for 20 minutes.

-

Cool the tubes on ice for 5 minutes.

-

Centrifuge at 3,000 x g for 15 minutes.

-

-

Measurement:

-

Transfer the supernatant to a 95-well plate.

-

Measure the absorbance at 532 nm using a microplate reader.

-

Calculate the MDA concentration in the samples based on the standard curve and normalize to the protein concentration.

-

Assessment of Protein Oxidation: Protein Carbonyl Assay

The measurement of protein carbonyl groups is a widely used marker of oxidative protein damage.

Protocol: DNPH-based Protein Carbonyl Assay

-

Sample Preparation:

-

Prepare protein extracts from tissues or cells as described in the MDA assay protocol.

-

-

Derivatization with DNPH:

-